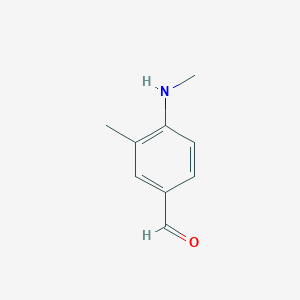
3-Methyl-4-(methylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(methylamino)benzaldehyde, commonly known as MMB, is a chemical compound used in scientific research for various purposes. MMB is a yellow crystalline solid with a molecular weight of 165.21 g/mol and a melting point of 76-79°C.
Mechanism Of Action
MMB functions as a fluorescent probe by reacting with aldehydes and ROS to form a fluorescent product. The mechanism of action involves the formation of a Schiff base between MMB and the aldehyde or ROS. The resulting product emits a fluorescent signal that can be detected using fluorescence spectroscopy.
Biochemical And Physiological Effects
MMB has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to detect the presence of aldehydes and ROS in various biological samples without affecting the integrity of the samples. MMB has also been used to study the effects of aldehydes and ROS on cellular functions such as DNA damage and oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using MMB in lab experiments include its high sensitivity and specificity for detecting aldehydes and ROS. It is also easy to use and does not require specialized equipment. However, MMB has a limited range of detection and may not be suitable for detecting low levels of aldehydes or ROS. It also requires a relatively large sample size for detection.
Future Directions
Future research on MMB could focus on developing more sensitive and specific probes for detecting aldehydes and ROS in biological systems. This could involve modifying the chemical structure of MMB to improve its detection capabilities. Another area of research could be the development of MMB-based probes for detecting other reactive species in cells and tissues. Additionally, MMB could be used in combination with other probes or imaging techniques to provide a more comprehensive understanding of cellular functions.
Synthesis Methods
MMB can be synthesized through a reaction between 3-methyl-4-nitrobenzaldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
MMB is used in scientific research as a fluorescent probe to detect the presence of aldehydes in biological systems. It has been used to detect the presence of formaldehyde, acetaldehyde, and other aldehydes in various biological samples such as blood, urine, and tissues. MMB is also used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells and tissues.
properties
CAS RN |
1197-42-8 |
|---|---|
Product Name |
3-Methyl-4-(methylamino)benzaldehyde |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8(6-11)3-4-9(7)10-2/h3-6,10H,1-2H3 |
InChI Key |
UECXDZSFDGWNTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C=O)NC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)NC |
synonyms |
4-Methylamino-3-methylbenzaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



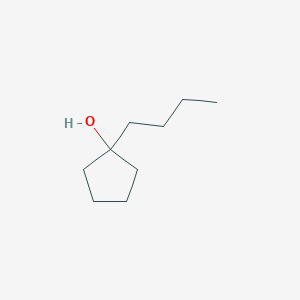
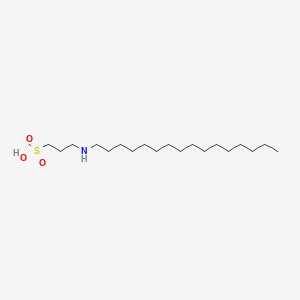
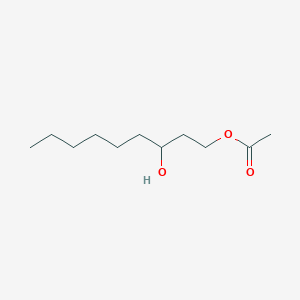

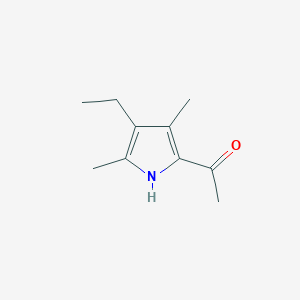
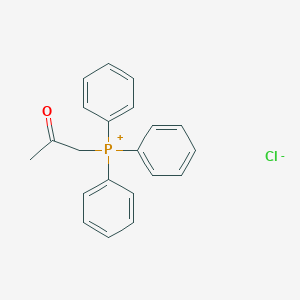
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
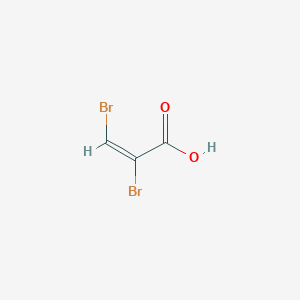
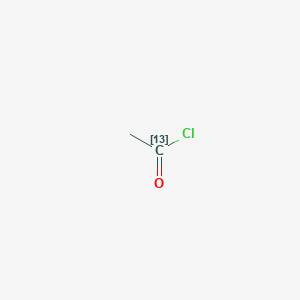
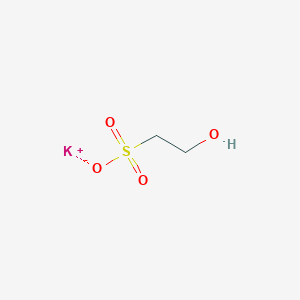
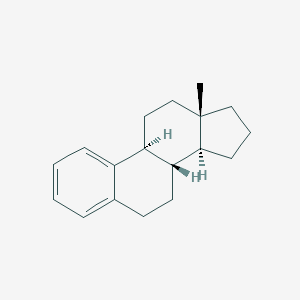
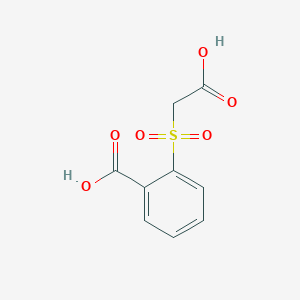
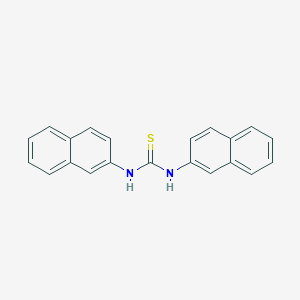
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)